Oral Bioavailability and In Vivo Efficacy Differentiation via N-Alkyl Modification
A direct head-to-head comparison within the 6-nitroquinazoline series demonstrates that strategic N-alkyl modification at the C(4)-position dramatically alters oral bioavailability and in vivo efficacy. The N-methyl analogue (5a) exhibited a 2-fold loss in in vitro TNF-α inhibitory potency relative to the NH analogue (1). However, this same modification conferred a substantial gain in oral bioavailability (F=21% vs. 1%) and enabled oral in vivo activity (ED50 = 26 mg/kg), which was absent in the NH analogue [1]. This data underscores that procurement of the 6-nitroquinazoline core scaffold is only the starting point; the specific derivative must be selected based on the intended application (in vitro potency vs. in vivo efficacy).
| Evidence Dimension | Oral Bioavailability (F) and In Vivo Efficacy (ED50) vs. In Vitro Potency |
|---|---|
| Target Compound Data | N-Methyl analogue (5a): Oral F = 21%, ED50 = 26 mg/kg (oral, LPS-induced TNF-α in vivo) |
| Comparator Or Baseline | NH analogue (1): Oral F = 1%, No oral ED50 measurable (inactive) |
| Quantified Difference | Oral bioavailability increased 21-fold; in vitro potency decreased 2-fold but gained oral in vivo activity. |
| Conditions | In vitro: LPS-stimulated human peripheral blood mononuclear cells (PBMC). In vivo: Oral administration in mice, LPS-induced TNF-α production model. |
Why This Matters
This evidence directly informs procurement decisions by quantifying the trade-off between in vitro potency and oral bioavailability within the 6-nitroquinazoline series, guiding selection for in vivo studies versus biochemical assays.
- [1] Tobe M, Isobe Y, Tomizawa H, Nagasaki T, Aoki M, Negishi T, Hayashi H. Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-α (TNF-α) production and T cell proliferation. Chem Pharm Bull (Tokyo). 2003;51(9):1109-12. View Source
